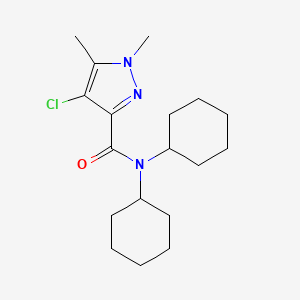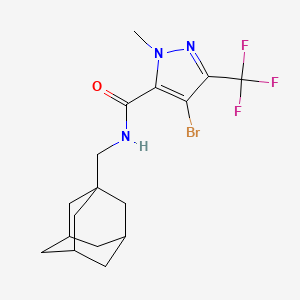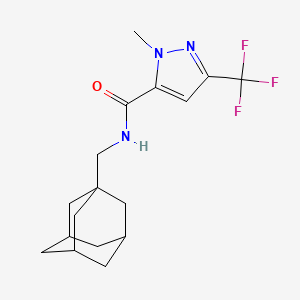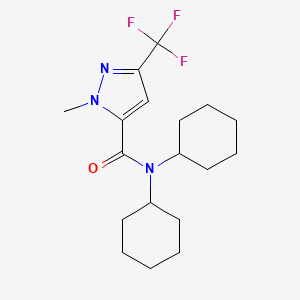![molecular formula C16H22BrN3O B4375549 N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B4375549.png)
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide
概要
説明
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide is a compound that features a pyrazole ring substituted with a bromine atom and an adamantane moiety The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the adamantane group is a tricyclic hydrocarbon known for its rigidity and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid.
Alkylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then reacted with 2-bromoethylamine to form N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amine.
Formation of the final compound: The N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amine is then reacted with 1-adamantanecarbonyl chloride in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
化学反応の分析
Types of Reactions
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the adamantane moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with conditions involving bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Catalysts like palladium (Pd) or copper (Cu) are often used, with conditions involving bases and solvents suitable for the specific coupling reaction.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyrazole ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, potentially with changes in functional groups.
Coupling Reactions: Products include more complex molecules formed by coupling the compound with other aromatic or aliphatic groups.
科学的研究の応用
Chemistry
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds .
Biology and Medicine
Its unique structure allows for interactions with various biological targets .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as increased stability or reactivity .
作用機序
The mechanism of action of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites through hydrogen bonding or π-π interactions, while the adamantane moiety can provide stability and rigidity to the molecule . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the adamantane moiety.
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide: A similar compound with a chlorine atom instead of bromine.
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxylate: A related ester compound with different reactivity and properties.
Uniqueness
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide is unique due to the combination of the pyrazole ring and the adamantane moiety. This combination provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
特性
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O/c17-14-9-19-20(10-14)2-1-18-15(21)16-6-11-3-12(7-16)5-13(4-11)8-16/h9-13H,1-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANOWBOBIWMUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE](/img/structure/B4375470.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4375483.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide](/img/structure/B4375490.png)

![N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4375505.png)
![4-CHLORO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4375506.png)
![4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4375510.png)

![4-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4375532.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4375535.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4375539.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide](/img/structure/B4375554.png)


